molecular formula C15H16ClNO B2551222 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone CAS No. 1706005-99-3

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone

Cat. No. B2551222
CAS RN: 1706005-99-3
M. Wt: 261.75
InChI Key: FNWOPLYUTOYNDS-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone is a chiral molecule that is of interest due to its potential applications in enantioselective synthesis. While the specific compound is not directly mentioned in the provided papers, they do discuss related structures and their synthesis, which can provide insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related chiral azabicyclooctan derivatives has been described in the literature. For instance, an efficient synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has been achieved. The B-methyloxazaborolidine derivatives of these amino alcohols serve as excellent catalysts (chemzymes) for the enantioselective reduction of various achiral ketones to chiral secondary alcohols, with high enantiomeric excesses reported . This suggests that similar methodologies could potentially be applied to the synthesis of this compound, utilizing chiral catalysts to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of chiral azabicyclooctan derivatives is characterized by the presence of multiple stereocenters, which are crucial for their biological activity and catalytic properties. In a related compound, the absolute molecular configuration was determined by X-ray crystallography, which revealed intermolecular hydrogen bonds and the cis configuration of substituents . These structural features are important for understanding the three-dimensional arrangement of atoms in the molecule and can influence the reactivity and interactions of the compound.

Chemical Reactions Analysis

The chemical reactions involving chiral azabicyclooctan derivatives are typically centered around their use as catalysts in enantioselective syntheses. The oxazaborolidine catalysts derived from these compounds have been shown to facilitate the reduction of ketones to secondary alcohols with high enantioselectivity . This indicates that the compound of interest may also participate in similar chemical reactions, serving as a catalyst or intermediate in the synthesis of enantiomerically pure substances.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of related compounds can offer some insights. For example, the crystal structure analysis of a related compound revealed weak intermolecular C–H...O interactions, which can affect the compound's melting point, solubility, and stability . These properties are essential for the practical application of the compound in chemical syntheses and pharmaceutical formulations.

Scientific Research Applications

Photochemical Synthesis and Chemical Characterization

Research has focused on the photochemical synthesis of related compounds, such as the generation of [2+2] cycloadducts from sensitized photoreactions of 2-pyrones with chloroethylenes, leading to the synthesis of derivatives with potential applications in organic synthesis and material science. These processes highlight the compound's relevance in studying photochemical reactions and synthesizing novel bicyclic structures with unique properties (Shimo et al., 1987).

Crystal Structure Analysis

The crystal structure characterization of similar azabicyclo[3.2.1]octane derivatives provides insights into the molecular geometry, intermolecular interactions, and potential for forming stable crystalline structures. Such analyses are crucial for understanding the compound's behavior in solid-state forms, which is valuable for pharmaceutical and material science applications (Wu et al., 2015).

Advanced Building Blocks for Drug Discovery

The synthesis of 2-azabicyclo[3.2.0]heptanes from intramolecular photochemical cyclization of acetophenone enamides demonstrates the potential of azabicyclic compounds as precursors in the synthesis of complex molecules for drug discovery. These compounds serve as advanced building blocks for developing new pharmaceutical agents with enhanced efficacy and specificity (Druzhenko et al., 2018).

Antimicrobial and Pesticidal Applications

The investigation of heterocyclic compounds, including those derived from azabicyclo[3.2.1]octane structures, for antimicrobial and pesticidal activities illustrates the potential of such compounds in developing new agents for combating microbial infections and pests. This research direction is significant for pharmaceutical and agricultural applications, contributing to the discovery of novel antimicrobial and pesticidal agents (Masih et al., 2013).

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-12-6-4-11(5-7-12)10-15(18)17-13-2-1-3-14(17)9-8-13/h1-2,4-7,13-14H,3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWOPLYUTOYNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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